2-Naphthyl p-Toluenesulfonate

Catalog No.
S1905964
CAS No.
7385-85-5
M.F
C17H14O3S
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl p-Toluenesulfonate

CAS Number

7385-85-5

Product Name

2-Naphthyl p-Toluenesulfonate

IUPAC Name

naphthalen-2-yl 4-methylbenzenesulfonate

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3

InChI Key

CWCMQKWNHUXBFQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2

Application in Organic Chemistry Education

Summary of the Application: The compound “2-Naphthyl p-Toluenesulfonate” is used in an updated methodology for teaching SN2 reactions in undergraduate organic chemistry laboratories . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed, which affords a solid product in good yield .

Methods of Application or Experimental Procedures: The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period . This gives students experience with a commonly encountered leaving group, is easily visualized on Thin Layer Chromatography (TLC), and has an improved safety profile .

Results or Outcomes: The reaction affords a solid product in good yield . The tosylate electrophile used in the reaction gives students experience with a commonly encountered leaving group .

Application in Peptide Synthesis

Specific Scientific Field: This application falls under the field of Peptide Synthesis .

Summary of the Application: “2-Naphthyl p-Toluenesulfonate” is used as a catalyst for the facile benzylation of selected mono- and di-carboxylic amino acids . This process is crucial for the protection and subsequent deprotection of amino acid functional groups, which plays a key role in regioselective peptide synthesis .

Methods of Application or Experimental Procedures: The carboxylate group of an amino acid replaces p-toluenesulfonate to form the p-toluenesulfonate salt of the benzyl ester of the amino acid as the desired product . The HCl formed in situ also behaves as a catalyst and facilitates the Fischer–Speier esterification reaction .

Results or Outcomes: The reaction results in the formation of the p-toluenesulfonate salt of the benzyl ester of the amino acid . This process is crucial for the protection and subsequent deprotection of amino acid functional groups, which plays a key role in regioselective peptide synthesis .

Application in Environmental Science and Pollution Research

Specific Scientific Field: This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application: “2-Naphthyl p-Toluenesulfonate” is used in the study of the removals of sodium p-toluenesulfonate (NaTSA) by catalytic ozonation . This process is crucial for the degradation of sodium p-toluenesulfonate in water .

Methods of Application or Experimental Procedures: The removals of sodium p-toluenesulfonate (NaTSA) by catalytic ozonation with two different cobalt-iron compounds, CoxFe oxides prepared by co-precipitation/calcination (CPO) and CoxFe oxides prepared by direct calcination (DCO), as the catalysts . The enriched oxygen vacancy could be used as active sites for ozone adsorption and improve the charge transfer capacity .

Results or Outcomes: The removals of sodium p-toluenesulfonate (NaTSA) by catalytic ozonation with two different cobalt-iron compounds had a difference of about 12% . The enriched oxygen vacancy could be used as active sites for ozone adsorption and improve the charge transfer capacity .

Application in Undergraduate Organic Laboratory

Specific Scientific Field: This application falls under the field of Undergraduate Organic Laboratory .

Summary of the Application: “2-Naphthyl p-Toluenesulfonate” is used in an updated methodology for teaching SN2 reactions in undergraduate organic chemistry laboratories . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed, which affords a solid product in good yield .

2-Naphthyl p-Toluenesulfonate is an organic compound characterized by the molecular formula C₁₇H₁₄O₃S. It consists of a naphthalene ring substituted with a p-toluenesulfonate group. This compound is widely utilized in organic synthesis due to its electrophilic nature, making it effective in nucleophilic substitution reactions. The sulfonate group enhances the reactivity of the compound, allowing it to participate in various chemical transformations.

2-Naphthyl p-Toluenesulfonate primarily undergoes nucleophilic substitution reactions, particularly SN2S_N2 mechanisms. In these reactions, the sulfonate group is replaced by a nucleophile. Typical reactions include:

  • Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alkoxides, yielding substituted products.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce p-toluenesulfonic acid and 2-naphthol.
  • Electrophilic Aromatic Substitution: The naphthalene moiety can also participate in electrophilic aromatic substitution reactions, enhancing its versatility in synthetic applications .

While specific biological activities of 2-Naphthyl p-Toluenesulfonate are not extensively documented, compounds with similar structures often exhibit antimicrobial and antitumor properties. The sulfonate group may contribute to interactions with biological macromolecules, potentially influencing enzyme activity or cellular processes. Further research is needed to elucidate its specific biological effects.

The synthesis of 2-Naphthyl p-Toluenesulfonate typically involves the reaction of 2-naphthol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This method allows for the formation of the sulfonate ester efficiently. The general reaction can be summarized as follows:

  • Reagents:
    • 2-Naphthol
    • p-Toluenesulfonyl chloride
    • Base (e.g., pyridine)
  • Procedure:
    • Dissolve 2-naphthol in an appropriate solvent.
    • Add p-toluenesulfonyl chloride and base.
    • Stir the mixture at room temperature or slightly elevated temperatures.
    • Isolate the product through crystallization or chromatography.

2-Naphthyl p-ToluenesulfonateNaphthalene derivativeHigh (electrophilic)Organic synthesisPhenyl p-ToluenesulfonateAromatic compoundModerateNucleophilic substitutionsBenzyl p-ToluenesulfonateAromatic compoundModerateOrganic synthesisAlkyl p-ToluenesulfonatesAliphatic derivativesVariableVarious organic transformations

The uniqueness of 2-Naphthyl p-Toluenesulfonate lies in its dual functionality as both an electrophile and a versatile reagent in organic synthesis, distinguishing it from simpler sulfonates that may lack such reactivity .

Interaction studies involving 2-Naphthyl p-Toluenesulfonate focus on its reactivity with nucleophiles and its role in biochemical pathways. Research indicates that it can facilitate transformations involving alcohols and amines through SN2S_N2 mechanisms. The sulfonate group enhances the leaving ability during these reactions, making it a valuable intermediate in synthetic chemistry .

Several compounds share structural similarities with 2-Naphthyl p-Toluenesulfonate, including:

  • Phenyl p-Toluenesulfonate: Similar structure but lacks the naphthalene moiety; used for similar nucleophilic substitution reactions.
  • Benzyl p-Toluenesulfonate: Contains a benzyl group; exhibits comparable reactivity but may differ in selectivity due to steric factors.
  • Alkyl p-Toluenesulfonates (e.g., Butyl p-Toluenesulfonate): These compounds have varying alkyl chains, affecting their solubility and reactivity patterns.

Comparison Table

CompoundStructure TypeReactivity

XLogP3

4.6

Other CAS

7385-85-5

Wikipedia

2-Naphthyl p-Toluenesulfonate

Dates

Modify: 2023-08-16

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